molecular formula C12H22O B12612963 4,5-Dimethyl-2-(pentan-2-yl)-3,6-dihydro-2H-pyran CAS No. 648882-78-4

4,5-Dimethyl-2-(pentan-2-yl)-3,6-dihydro-2H-pyran

Katalognummer: B12612963
CAS-Nummer: 648882-78-4
Molekulargewicht: 182.30 g/mol
InChI-Schlüssel: PBMDIZWZUXDZNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Dimethyl-2-(pentan-2-yl)-3,6-dihydro-2H-pyran is an organic compound belonging to the class of pyrans. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. This particular compound is characterized by its unique structure, which includes two methyl groups and a pentan-2-yl substituent.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-2-(pentan-2-yl)-3,6-dihydro-2H-pyran can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4,5-dimethyl-2-pentanone with an appropriate aldehyde in the presence of an acid catalyst can lead to the formation of the desired pyran ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4,5-Dimethyl-2-(pentan-2-yl)-3,6-dihydro-2H-pyran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

4,5-Dimethyl-2-(pentan-2-yl)-3,6-dihydro-2H-pyran has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of various chemicals and materials.

Wirkmechanismus

The mechanism of action of 4,5-Dimethyl-2-(pentan-2-yl)-3,6-dihydro-2H-pyran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,3-Dimethylbutane: A similar compound with a different substitution pattern.

    2,4-Dimethyl-4-ethylheptane: Another compound with a similar structure but different substituents.

Uniqueness

4,5-Dimethyl-2-(pentan-2-yl)-3,6-dihydro-2H-pyran is unique due to its specific substitution pattern and the presence of the pyran ring. This structural uniqueness can lead to distinct chemical and biological properties compared to other similar compounds.

Eigenschaften

CAS-Nummer

648882-78-4

Molekularformel

C12H22O

Molekulargewicht

182.30 g/mol

IUPAC-Name

4,5-dimethyl-2-pentan-2-yl-3,6-dihydro-2H-pyran

InChI

InChI=1S/C12H22O/c1-5-6-9(2)12-7-10(3)11(4)8-13-12/h9,12H,5-8H2,1-4H3

InChI-Schlüssel

PBMDIZWZUXDZNN-UHFFFAOYSA-N

Kanonische SMILES

CCCC(C)C1CC(=C(CO1)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.